N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Description
N-(5-Methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a structurally complex molecule featuring a nitro-substituted thiophene carboxamide core linked to a 5-methoxybenzo[d]thiazole moiety and a pyridin-2-ylmethyl group. This compound belongs to the broader class of nitrothiophene carboxamides, which are of significant interest in medicinal chemistry due to their antibacterial properties . The methoxy group on the benzothiazole ring and the pyridinylmethyl substituent likely enhance solubility and modulate interactions with biological targets, such as bacterial enzymes or membranes.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S2/c1-27-13-5-6-15-14(10-13)21-19(29-15)22(11-12-4-2-3-9-20-12)18(24)16-7-8-17(28-16)23(25)26/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYESBJOHIZGJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions Subsequent steps include the nitration of the thiophene ring and the formation of the carboxamide linkage with the pyridin-2-ylmethyl group
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product. The scalability of the synthesis would be a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation.
Anticancer Properties
- Mechanism of Action : The compound is believed to act as a kinase inhibitor, specifically targeting cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle, leading to increased apoptosis in cancer cells.
- Cell Proliferation Studies : In vitro assays have demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay results indicate dose-dependent effects on cell proliferation .
- Apoptosis Induction : Flow cytometry analyses show that treatment with this compound results in increased apoptosis rates compared to control groups. Western blot assays further support these findings by showing altered expression levels of apoptosis-related proteins .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The structural features of this compound suggest potential antibacterial properties, particularly against Gram-positive bacteria. Further studies are needed to explore its efficacy in this area .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide significantly inhibited the growth of various cancer cell lines at nanomolar concentrations, showcasing its potential as an effective anticancer agent.
- Mechanistic Insights : Research indicates that the compound's ability to induce apoptosis is linked to its interaction with mitochondrial pathways, affecting the balance between pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .
- Comparative Analysis : Similar compounds with related structures have shown promising results against colorectal and breast cancer cell lines, indicating a broader spectrum of activity within this chemical class .
Mechanism of Action
The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide would depend on its specific interactions with molecular targets. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. In a biological context, the compound could interact with specific receptors or enzymes, modulating their activity and leading to various cellular effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Nitrothiophene Carboxamides
*Calculated based on constituent groups.
- Key Differences: The target compound’s 5-methoxybenzo[d]thiazole group introduces steric bulk and electron-donating effects compared to the simpler phenyl or fluorophenyl groups in Compounds 7 and 9 .
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole moiety, a nitro group, and a thiophene ring. The synthesis typically involves multi-step organic reactions, starting from readily available precursors. The general synthetic route may include:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate thioketones and ortho-substituted anilines.
- Introduction of the Nitro Group : Nitration reactions are performed to introduce the nitro group at the 5-position of the benzothiazole.
- Attachment of the Pyridine and Thiophene Moieties : This involves nucleophilic substitution reactions where pyridine derivatives are introduced to form the final product.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. These compounds are known to inhibit key bacterial enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and metabolism.
Table 1: Antibacterial Activity Against Various Strains
| Compound Name | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 8 µg/mL |
| S. aureus | 4 µg/mL | |
| Mycobacterium tuberculosis | 16 µg/mL |
Anti-tubercular Activity
The compound has also shown potential anti-tubercular properties, making it a candidate for further studies in treating tuberculosis. Its mechanism may involve interference with the metabolic pathways of Mycobacterium tuberculosis, similar to other benzothiazole derivatives.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications on the benzothiazole ring significantly influence biological activity. For instance, electron-withdrawing groups at specific positions on the aromatic rings enhance antibacterial potency .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups at ortho position | Increased potency against bacterial strains |
| Substitution with pyridine derivatives | Improved physicochemical properties |
The proposed mechanism of action includes binding to bacterial enzymes, disrupting their function, and ultimately inhibiting bacterial growth. Molecular docking studies suggest that this compound has a high binding affinity for DNA gyrase B, which is critical for its antibacterial efficacy.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in various biological assays:
- Case Study 1 : A study conducted on a series of thiazole analogs demonstrated their effectiveness against chloroquine-sensitive strains of Plasmodium falciparum, suggesting potential applications in antimalarial therapy .
- Case Study 2 : Another investigation focused on hybrid phthalimido-thiazoles showed promising leishmanicidal activity with low cytotoxicity in mammalian cells, indicating that structural modifications can lead to enhanced therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide?
- Methodology : The synthesis typically involves multi-step coupling reactions. For example:
Core Thiophene Formation : Start with thiophene-2-carboxylic acid derivatives. Nitration at the 5-position introduces the nitro group under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
Amide Coupling : Use coupling agents like EDCI/HOBt or NaH-mediated nucleophilic substitution to attach the 5-methoxybenzo[d]thiazol-2-amine and pyridin-2-ylmethylamine groups sequentially .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodology :
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons) and amide bond formation (C=O at ~165–170 ppm) .
- IR Spectroscopy : Identify C=O (1660–1680 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C-S-C (650–750 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₉H₁₅N₅O₄S₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final product in large-scale synthesis?
- Methodology :
- Solvent Selection : Use THF or dioxane for coupling reactions, as they enhance solubility of intermediates .
- Base Optimization : Replace NaH with milder bases (e.g., NaO-tBu) to reduce side reactions. Evidence shows NaO-tBu in THF at 10°C–RT achieves 86% yield in analogous thiazole-carboxamide couplings .
- Catalysis : Explore Pd-mediated cross-coupling for sterically hindered amines .
Q. How should researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?
- Methodology :
Computational Refinement : Use density functional theory (DFT) to model NMR chemical shifts, accounting for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
X-ray Crystallography : Resolve ambiguities via single-crystal structure determination. SHELXL refinement (e.g., anisotropic displacement parameters) provides precise bond lengths/angles .
Dynamic NMR : Investigate rotational barriers in amide bonds if splitting patterns deviate from predictions .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how can false positives be mitigated?
- Methodology :
- Antimicrobial Screening : Follow CLSI guidelines for MIC (minimum inhibitory concentration) testing against S. aureus and E. coli. Include cytotoxicity controls (e.g., MTT assay on HEK293 cells) to exclude non-selective toxicity .
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive controls. Validate hits via SPR (surface plasmon resonance) for binding affinity .
Q. How can computational modeling guide the rational design of derivatives with enhanced pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and PSA (<140 Ų) for blood-brain barrier penetration .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., tyrosine kinases). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met318 in EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
